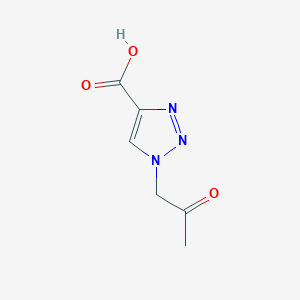

1-(2-Oxopropyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆) reveals:

- Triazole proton at δ 8.45 ppm (singlet, 1H)

- Carboxylic acid proton at δ 13.07 ppm (broad, 1H)

- 2-Oxopropyl methylene protons at δ 4.42 ppm (doublet, 2H) and δ 2.12 ppm (singlet, 3H).

¹³C NMR assigns the carboxylic carbon at δ 167.2 ppm and carbonyl of the oxopropyl group at δ 206.5 ppm.

Vibrational Spectroscopy

FT-IR and Raman spectra show characteristic bands:

- ν(O–H) at 3100–2500 cm⁻¹ (broad, carboxylic acid dimer)

- ν(C=O) at 1715 cm⁻¹ (carboxylic acid) and 1702 cm⁻¹ (ketone)

- Triazole ring vibrations at 1557 cm⁻¹ (C–N stretch) and 1450 cm⁻¹ (N–N stretch).

Table 2: Key vibrational assignments

| Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| ν(O–H) | 2980 | - |

| ν(C=O, carboxylic) | 1715 | 1710 |

| ν(C=O, ketone) | 1702 | 1698 |

| δ(N–N–N) | 1386 | 1389 |

Tautomeric Equilibrium Studies

The compound exhibits tautomerism between 1H- and 2H-1,2,3-triazole forms. Gas-phase calculations (CCSD(T)/cc-pCVTZ) predict the 2H tautomer is more stable by 3.5–4.5 kcal/mol due to reduced ring strain. In polar solvents (e.g., water), the 1H tautomer dominates (99% population) due to enhanced solvation of the acidic proton.

Table 3: Tautomer stability

| Environment | Dominant tautomer | ΔG (kcal/mol) |

|---|---|---|

| Gas phase | 2H | 0.0 |

| Water | 1H | -3.2 |

Computational Modeling of Electronic Structure (DFT Calculations)

Density Functional Theory (DFT) at the ωB97x-D/6-31G(d,p)-PCM level reveals:

- HOMO (-6.8 eV) localized on the triazole ring and carboxylic group

- LUMO (-1.9 eV) distributed across the ketone moiety.

- Bond critical point (BCP) analysis confirms strong hydrogen bonding (ρ = 0.32 eÅ⁻³).

Table 4: DFT-calculated bond lengths

| Bond | Calculated (Å) | Experimental (Å) |

|---|---|---|

| N1–N2 | 1.31 | 1.32 |

| C4–O5 (carboxylic) | 1.21 | 1.23 |

| C6–O7 (ketone) | 1.22 | 1.24 |

Properties

IUPAC Name |

1-(2-oxopropyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-4(10)2-9-3-5(6(11)12)7-8-9/h3H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWKMWAFYNFREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Procedure

| Step | Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or MeTHF, cooling to −78°C to 0°C | Cooling to low temperature (−78°C to 0°C) | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, THF/MeTHF | Prepared solution for Grignard addition |

| 2 | Addition of isopropylmagnesium chloride (Grignard reagent), stirring 0.5-2 h | −78°C to 0°C | Isopropylmagnesium chloride | Formation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate |

| 3 | Addition of low alcohol (C1-C4, e.g., methanol) | −78°C to 0°C | Methanol or other low alcohol | Quenching and stabilization of intermediate |

| 4 | Addition of isopropylmagnesium chloride-lithium chloride complex, heating to 10°C-50°C, stirring 0.5-2 h | 10°C-50°C | Isopropylmagnesium chloride-lithium chloride composite | Formation of organometallic intermediate |

| 5 | Cooling to −30°C to 0°C and bubbling carbon dioxide for 5-30 min | −30°C to 0°C | Carbon dioxide | Carboxylation to form 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid mixture |

| 6 | Acidification with hydrochloric acid (pH 1-5), extraction, drying, and concentration | Room temperature to 25°C | Hydrochloric acid, organic solvents | Isolation of crude acid mixture |

| 7 | Methylation using methyl iodide in presence of inorganic/organic base in mixed solvents (THF/DMF or MeTHF/DMAc) | 0°C-80°C, 5-48 h | Methyl iodide, K2CO3 or other base | Conversion to methyl ester for purification |

| 8 | Crystallization and filtration | 0°C to 5°C | — | Purified 1-substituted-1H-1,2,3-triazole-4-carboxylic acid |

Key Notes:

- The initial Grignard reagent addition is crucial for selective substitution at the brominated positions of the triazole ring.

- Carbon dioxide insertion introduces the carboxylic acid functionality.

- The methylation step aids purification by converting the acid to its methyl ester, which can be separated from by-products.

- The process yields approximately 53% for a related propyl-substituted triazole acid, indicating moderate efficiency suitable for scale-up.

One-Step Synthesis from Azides and β-Ketoesters

An alternative approach is the one-step synthesis of 1,2,3-triazole carboxylic acids by reacting organic azides with β-ketoesters under basic conditions. This method is notable for its simplicity and scalability:

Advantages:

- This method avoids multi-step organometallic manipulations.

- Reaction yields range from 30% to 95%, depending on substrates.

- Suitable for large-scale synthesis and safer due to avoidance of sensitive organometallic reagents.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step Grignard/Carboxylation (Patent US20180029999) | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, CO2, methyl iodide | Low temp to moderate temp (−78°C to 50°C), multiple steps | ~53% (example) | High selectivity, industrial scale suitable | Multi-step, requires organometallic reagents |

| One-step Azide + β-Ketoester (Patent US6642390) | Organic azide, β-ketoester, base (K2CO3) | 80°C, 16 h, aqueous ethanol | 30%-95% | Simple, scalable, safer | Requires azide synthesis, moderate yields |

| Copper-Catalyzed Cycloaddition (Research literature) | Organic azides, nitroolefins or cinnamic acids, Cu catalyst | 110°C, mild oxidative conditions | Up to 96% (related triazoles) | High yield, mild conditions, regioselective | May require further steps for carboxylic acid |

Detailed Research Findings and Notes

- The multi-step Grignard/carboxylation method is currently the most detailed and industrially optimized route for 1-substituted-1,2,3-triazole-4-carboxylic acids, including 1-(2-oxopropyl) derivatives.

- The reaction sequence carefully controls temperature and stoichiometry to avoid side reactions and maximize yield.

- The use of lithium chloride in the Grignard reagent complex enhances reactivity and selectivity.

- The methylation step is critical for purification and isolation of the target acid.

- The one-step azide/β-ketoester method is attractive for its simplicity but may require additional steps to prepare the azide and optimize yield for specific substitutions.

- Copper-catalyzed cycloaddition methods provide a mechanistic basis for regioselective triazole synthesis and are promising for future development of substituted triazole acids.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxopropyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxopropyl group to a hydroxyl group or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Overview

1-(2-Oxopropyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1708427-96-6) is a synthetic organic compound belonging to the triazole class, which is characterized by its five-membered ring structure containing three nitrogen atoms. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential applications in medicinal chemistry, agriculture, and materials science.

Medicinal Chemistry

The triazole ring is known for its biological activity, making it a promising candidate for drug discovery. Compounds with triazole structures are often explored for their potential as:

- Antifungal Agents: Triazoles are widely used in antifungal therapies due to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

- Antibacterial Agents: Research indicates that triazole derivatives exhibit antibacterial properties against various pathogens.

- Anticancer Agents: Some studies suggest that triazole compounds may have anticancer effects by targeting specific cancer cell pathways.

Case Study Example:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of a series of triazole derivatives, including this compound, for their cytotoxicity against cancer cell lines. The results demonstrated significant activity compared to standard chemotherapeutics .

Agricultural Applications

Triazole compounds are also utilized in agriculture as fungicides. Their mechanism involves disrupting fungal growth by inhibiting key enzymes involved in sterol biosynthesis.

Case Study Example:

Research conducted on the efficacy of triazole-based fungicides showed that they can effectively control plant pathogens such as Fusarium and Botrytis, leading to improved crop yields .

Material Science

In material science, this compound can serve as a building block for synthesizing novel polymers and coatings with specific properties such as enhanced durability and chemical resistance.

Application Example:

Triazole-containing polymers have been studied for their potential use in protective coatings due to their thermal stability and resistance to degradation under environmental stressors .

Mechanism of Action

The mechanism of action of 1-(2-Oxopropyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The oxopropyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Antitumor Activity:

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : Demonstrated 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, attributed to its c-Met kinase inhibitory activity .

- 1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate : Showed 70.94% GP against the same cell line, highlighting the role of heteroaromatic substituents .

Antimicrobial Activity:

- 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Exhibited broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Vibrio cholerae), likely due to its kink-like structure enhancing membrane interaction .

Antiviral Activity:

- 1-(4,5-Dihydroxy-3-hydroxymethylcyclopenten-2-enyl)-1H-1,2,3-triazole-4-carboxylic acid amide : Inhibited SARS-CoV with an EC₅₀ of 47 μM, suggesting triazole-carboxylic acid scaffolds as viable antiviral leads .

Physicochemical Properties

Biological Activity

1-(2-Oxopropyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1708427-96-6) is a heterocyclic organic compound characterized by a triazole ring substituted with an oxopropyl group and a carboxylic acid group. This compound is part of the triazole class, known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

The synthesis of this compound typically involves the Huisgen cycloaddition reaction of azides with alkynes, often catalyzed by copper(I) ions. The oxopropyl group is introduced through reactions with oxopropylating agents under controlled conditions. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The triazole ring facilitates hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors. The oxopropyl group may enhance binding affinity and specificity towards these targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In particular, studies have demonstrated that 1-(2-oxopropyl)-1H-1,2,3-triazole derivatives possess notable inhibition against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, a recent study highlighted its efficacy in inhibiting cancer cell proliferation across various cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The compound exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| Ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate | Structure | Anticancer |

| 1-(2-Oxopropyl)theobromine | N/A | Antibacterial |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on various triazole derivatives indicated that specific compounds demonstrated significant antiproliferative activity against multiple cancer cell lines. For instance, a derivative with an IC50 value of 1.95 μM was found to be more effective than standard treatments like Pemetrexed .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, several derivatives were tested against E. coli and S. aureus. The results showed promising inhibition rates that suggest potential therapeutic applications in treating bacterial infections .

Q & A

Q. What are the standard synthetic routes for 1-(2-Oxopropyl)-1H-1,2,3-triazole-4-carboxylic acid, and what reaction conditions are typically employed?

The compound is synthesized via condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst under reflux (typically 2.5–5 hours). Precipitates are filtered, washed with acetic acid and ethanol, and recrystallized from DMF/acetic acid mixtures. This method is adapted from analogous triazole-carboxylic acid syntheses .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

Key methods include:

- HPLC for purity assessment (calibrated with reference standards).

- FTIR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- NMR (¹H/¹³C) to verify structural integrity, particularly the triazole and oxopropyl moieties .

Q. What safety precautions are required during handling?

- Use P95 respirators (or equivalent) for particulate protection and nitrile gloves to prevent dermal exposure.

- Ensure fume hood ventilation to avoid inhalation risks. Acute toxicity and ocular irritation hazards are noted in safety data sheets .

Q. How should researchers address missing physicochemical data (e.g., solubility, melting point) in literature?

Conduct systematic measurements using differential scanning calorimetry (DSC) for melting points and gravimetric analysis for solubility in polar/non-polar solvents. Cross-validate results with computational models (e.g., COSMO-RS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Parameter screening : Systematically vary reflux time (3–8 hours), temperature (80–120°C), and catalyst load (1–5 mol% sodium acetate).

- Solvent alternatives : Test ethanol or DMF for improved solubility of intermediates.

- Kinetic studies : Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps .

Q. What strategies are recommended for resolving contradictions in reported biological activity data?

- Dose-response assays : Use standardized in vitro models (e.g., MIC assays for antimicrobial activity) with positive controls.

- Metabolite profiling : Employ LC-MS to identify degradation products that may confound activity results.

- Receptor docking studies : Predict binding affinities to clarify mechanisms of action .

Q. How does the compound’s weak acidity (pKa ~7.65–8.08) influence its pharmacological profile?

- pH-dependent solubility : Assess bioavailability in simulated gastric (pH 1.2–3.0) and intestinal (pH 6.8–7.4) fluids.

- Toxicity mitigation : The near-neutral pKa reduces risks of ion-trapping in biological membranes, potentially lowering hepatotoxicity .

Q. What advanced techniques are critical for studying stability under varying environmental conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and humidity (75% RH) to identify degradation pathways.

- HPLC-MS/MS : Characterize decomposition products (e.g., CO, CO₂, or nitrogen oxides) noted in safety data .

Q. How can researchers validate the compound’s potential as a drug candidate targeting specific enzymes?

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure IC₅₀ values.

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .

Q. What methodologies are employed to assess environmental impact during disposal?

- Ecotoxicity testing : Follow OECD guidelines for Daphnia magna or algal growth inhibition assays.

- Photodegradation studies : Simulate sunlight exposure to evaluate persistence in aquatic systems .

Data Contradiction & Methodological Challenges

Q. How should discrepancies in reported acute toxicity values (e.g., LD₅₀) be reconciled?

- Species-specific protocols : Compare data across rodent models (e.g., Sprague-Dawley vs. Wistar rats) with standardized OECD 423 guidelines.

- Batch variability : Analyze impurity profiles (via GC-MS) to identify contaminants affecting toxicity .

Q. What experimental designs mitigate risks of irreproducible biological activity?

- Blinded studies : Use third-party labs for independent validation of antimicrobial or anticancer assays.

- Stability controls : Pre-test compound integrity under assay conditions (e.g., serum-free media to avoid protein binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.